4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine
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Overview
Description
4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine is a chemical compound used in various scientific research applications. It is known for its unique structure, which includes a tert-butyldimethylsilyl group, a hydroxymethyl group, and a methylpyridine ring. This compound is often utilized as a building block in organic synthesis and has significant importance in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups using nucleophiles like fluoride ions (e.g., TBAF - Tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: TBAF in THF (Tetrahydrofuran) at room temperature.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with different functional groups replacing the tert-butyldimethylsilyl group.
Scientific Research Applications
4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine involves its interaction with various molecular targets. The tert-butyldimethylsilyl group provides steric protection, allowing selective reactions at other functional sites. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol 1-O-Benzyl Ester
- 4-O-tert-Butyldimethylsilyl-2,3-dihydroxy-2-methyl-butan-1,4-diol
Uniqueness
4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine is unique due to its specific combination of functional groups, which provides distinct reactivity and selectivity in chemical reactions. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research.
Biological Activity
4-O-tert-Butyldimethylsilyl-2-(hydroxymethyl)-3-methylpyridine (CAS No. 1346604-38-3) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a tert-butyldimethylsilyl (TBDMS) group, a hydroxymethyl group, and a methylpyridine ring. This compound is primarily utilized as a building block in organic synthesis and has potential applications in biological systems, particularly in enzyme mechanisms and protein-ligand interactions.
The molecular formula of this compound is C₁₃H₂₃NO₂Si, with a molecular weight of 253.41 g/mol. It appears as a pale yellow solid and is soluble in solvents such as acetone, chloroform, and methanol .
Property | Value |
---|---|
Molecular Formula | C₁₃H₂₃NO₂Si |
Molecular Weight | 253.41 g/mol |
Appearance | Pale Yellow Solid |
Solubility | Acetone, Chloroform, Methanol |
The biological activity of this compound is largely attributed to its functional groups. The TBDMS group provides steric protection, enabling selective reactions at other functional sites. The hydroxymethyl group can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding properties. These characteristics make it suitable for studying various biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Case Study 1: Antioxidant Activity
A study evaluated the neuroprotective potential of similar pyridine compounds against oxidative stress induced by tert-butyl hydroperoxide (TBHP) in SH-SY5Y neuroblastoma cells. The results indicated significant protection against cell death through the activation of ERK/MAPK and PI3K/Akt signaling pathways . Although direct studies on this compound are lacking, its structural similarities suggest potential for similar protective effects.
Case Study 2: Enzyme Interaction
Research involving N-substituted pyridinium derivatives demonstrated good potency against bacterial beta-lactamases, enhancing antibacterial efficacy through structural modifications. This highlights the importance of the pyridine ring in mediating biological activity, suggesting that this compound could similarly interact with biological targets .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other pyridine derivatives:
Compound Name | Biological Activity | Remarks |
---|---|---|
3-Hydroxy-2-methylpyridine | Antioxidant | Protects against oxidative stress |
4-Morpholinopyridine-2-carboxaldehyde thiosemicarbazone | Anticancer | Effective against various cancer models |
This compound | Potential antioxidant and enzyme inhibitor | Structure suggests versatile applications |
Properties
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-3-methylpyridin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2Si/c1-10-11(9-15)14-8-7-12(10)16-17(5,6)13(2,3)4/h7-8,15H,9H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDVGEYLMFLKRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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